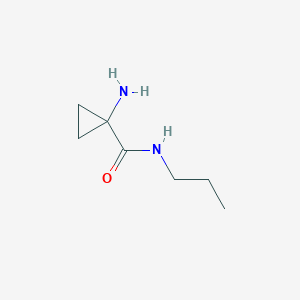

1-amino-N-propylcyclopropane-1-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H14N2O |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

1-amino-N-propylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-5-9-6(10)7(8)3-4-7/h2-5,8H2,1H3,(H,9,10) |

InChI-Schlüssel |

HNXGQWCCLDTEKO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C1(CC1)N |

Herkunft des Produkts |

United States |

Elucidation of Molecular Interactions and Mechanistic Action of 1 Amino N Propylcyclopropane 1 Carboxamide Analogues

Investigation of Ligand-Target Binding Dynamics

The interaction of small molecules with biological targets is fundamental to their pharmacological or biological activity. For analogues of 1-amino-N-propylcyclopropane-1-carboxamide, a key area of investigation is their binding to receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor.

Molecular Recognition and Binding Affinities

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The affinity with which a ligand binds to a receptor is a measure of the strength of this interaction. Research into 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, which are structurally related to this compound, has provided insights into their binding at glutamate (B1630785) receptors.

A study involving the synthesis of (E)- and (Z)-2-substituted analogues of 1-aminocyclopropane-1-carboxylic acid revealed that while most of the prepared cyclopropaneamino acids were inactive, certain isomers, namely (E)-1b and (Z)-1c, demonstrated a modest ability to displace [3H]-glycine from its binding site. nih.gov This suggests that the stereochemistry and the nature of substituents on the cyclopropane (B1198618) ring are critical for molecular recognition and binding affinity at the NMDA receptor complex. nih.gov

Further research on conformationally restricted analogues of milnacipran, which feature a cyclopropanecarboxamide (B1202528) scaffold, has identified compounds with significant affinity for the NMDA receptor. For instance, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide was found to have a potent affinity with a Ki value of 0.29 μM, highlighting the potential of this chemical class as NMDA receptor antagonists.

The binding affinities of various ligands to the NMDA receptor can differ significantly across different brain regions, suggesting receptor heterogeneity. For example, saturation experiments have shown different affinities for channel blockers in the cortex versus the cerebellum. This regional variation in binding affinity may be relevant for the development of subtype-selective drugs.

Binding Affinities of Selected Cyclopropane Derivatives at the NMDA Receptor

| Compound | Target Site | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | NMDA Receptor | 0.29 μM | researchgate.net |

| (E)-2-phenylcyclopropaneamino acid derivative ((E)-1b) | Glycine (B1666218) Site | Shallow displacement of [3H]-glycine | nih.gov |

| (Z)-2-methylcyclopropaneamino acid derivative ((Z)-1c) | Glycine Site | Shallow displacement of [3H]-glycine | nih.gov |

Interactions with Glycine-Binding Sites of N-methyl-D-aspartate (NMDA) Receptor Complex

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine. bohrium.comcapes.gov.br The glycine-binding site on the NMDA receptor complex is a significant target for therapeutic intervention.

1-Aminocyclopropane-1-carboxylic acid (ACC) itself has been identified as a potent and selective ligand for the glycine modulatory site of the NMDA receptor complex. researchgate.netcapes.gov.br It acts as an agonist at this site, mimicking the effects of glycine and potentiating NMDA receptor-mediated responses. bohrium.comcapes.gov.br This has led to the investigation of ACC derivatives as potential modulators of NMDA receptor function.

Studies on various 1-aminocyclopropane-1-carboxylic acid derivatives have shown that modifications to the amino group, the carboxylic function, or the cyclopropane ring can influence their activity at the glycine-binding site. researchgate.net Some derivatives have been found to activate the receptor in a [3H]-MK-801 binding assay, which is indicative of an interaction with the glycine site. researchgate.net However, the in vivo efficacy of some of these compounds, such as ACC itself, has been found to be limited due to rapid inactivation in the brain. bohrium.com

Computational Modeling of Compound-Receptor Interactions

Computational modeling is a powerful tool for understanding the three-dimensional interactions between a ligand and its receptor at the atomic level. Such models can predict binding modes, estimate binding affinities, and guide the design of new, more potent, and selective compounds.

For the NMDA receptor, computational models can be developed to simulate the docking of ligands like this compound analogues into the glycine-binding site. These models often start with the crystal structure of the receptor and use algorithms to find the most energetically favorable binding poses of the ligand within the active site.

While specific computational studies on this compound were not found, the principles of such studies are well-established. For example, a computational model for NMDA receptor-dependent synaptic plasticity has been developed based on Ca2+ influx, which is triggered by receptor activation. nih.gov Furthermore, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are frequently used to analyze how chemical structures relate to biological activity, as demonstrated in studies of other receptor agonists. mdpi.com These computational approaches could be applied to elucidate the specific interactions of this compound analogues with the NMDA receptor, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding.

Enzymatic Modulation and Inhibition Kinetics

In addition to receptor binding, analogues of this compound can also exert their effects by modulating the activity of enzymes. A key enzyme of interest is 1-aminocyclopropane-1-carboxylate (ACC) synthase, which is involved in the biosynthesis of ethylene (B1197577) in plants. wikipedia.orgmdpi.com

Enzyme-Inhibitor Complex Characterization

Understanding how an inhibitor binds to an enzyme is crucial for designing more effective inhibitors. This is often achieved through techniques like X-ray crystallography, which can reveal the three-dimensional structure of the enzyme-inhibitor complex.

ACC synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.org The characterization of ACC synthase in complex with inhibitors has provided significant insights into its catalytic mechanism. For instance, the crystal structure of apple ACC synthase in a covalent ketimine complex with the potent inhibitor L-aminoethoxyvinylglycine (AVG) has been described. This structural information helps to understand how inhibitors can interact with the active site and the PLP cofactor.

While specific characterizations of complexes with this compound are not available, studies on other inhibitors are informative. For example, novel inhibitors of ACC synthase with a quinazolinone backbone have been identified through chemical screening. nih.govnih.gov These compounds were found to inhibit ethylene biosynthesis by targeting ACC synthase. nih.govnih.gov The characterization of how these and other inhibitors bind can provide a template for understanding the potential interactions of N-propyl substituted cyclopropane carboxamide analogues.

Kinetic Analysis of Enzyme Inhibition Profiles (e.g., ACC Synthase)

Enzyme kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive) and the inhibitor's potency, often expressed as an inhibition constant (Ki).

The inhibition of ACC synthase has been studied with various compounds. For example, aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are known competitive inhibitors of ACC synthase. wikipedia.org They compete with the natural substrate, S-adenosylmethionine (SAM), for binding to the active site. wikipedia.org

More recent studies have identified uncompetitive inhibitors of ACC synthase. nih.gov For instance, a representative quinazolinone compound was found to be an uncompetitive inhibitor of ACS5, an isoform of ACC synthase. nih.gov This means it binds to the enzyme-substrate complex. The apparent Km and Vmax values for the enzyme were both reduced with increasing concentrations of the inhibitor. nih.gov The calculated Ki value for this compound was 23.5 ± 1.5 nM, indicating potent inhibition. nih.gov

Kinetic Parameters of ACC Synthase Inhibition

| Inhibitor | Enzyme Isoform | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Aminoethoxyvinylglycine (AVG) | ACC Synthase (general) | Competitive | Not specified in provided text | wikipedia.org |

| Aminooxyacetic acid (AOA) | ACC Synthase (general) | Competitive | Not specified in provided text | wikipedia.org |

| Quinazolinone derivative (compound 7303) | ACS5 | Uncompetitive | 23.5 ± 1.5 nM | nih.gov |

Evaluation Against Carbohydrate-Digesting Enzymes (e.g., α-amylase, α-glucosidase by related derivatives)

Derivatives related to this compound have been investigated for their potential to inhibit key carbohydrate-digesting enzymes, which is a critical strategy in managing postprandial hyperglycemia.

Research into 5-amino-nicotinic acid derivatives demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov Several synthesized compounds in this family exhibited potent inhibition, with IC₅₀ values indicating their efficacy was comparable to the standard drug, acarbose. nih.gov For instance, certain derivatives showed α-amylase inhibition with IC₅₀ values ranging from 12.17 to 37.33 µg/mL and α-glucosidase inhibition with IC₅₀ values between 12.01 and 38.01 µg/mL. nih.gov Molecular docking studies suggest these compounds bind to the active sites of these enzymes, similar to the binding mode of known inhibitors. nih.gov

Similarly, studies on β-aminopropionamidoxime derivatives have identified compounds with notable in vitro antidiabetic properties through the inhibition of α-amylase and α-glucosidase. researchgate.netacs.org The evaluation of nitrobenzenesulfochlorination products of these amidoximes also revealed varying degrees of inhibition against these enzymes when compared to acarbose. acs.org The inhibitory action of these diverse derivatives underscores the potential for designing effective enzyme inhibitors based on related structural scaffolds. nih.govresearchgate.net

Table 1: Inhibitory Activity of Related Derivatives against Carbohydrate-Digesting Enzymes This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 | nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 | nih.gov |

| Acarbose (Standard) | α-Amylase | 10.98 ± 0.03 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 10.79 ± 0.17 | nih.gov |

| 3-Oxolupenal | α-Glucosidase | 62.2 | nih.gov |

| Katononic Acid | α-Glucosidase | 88.6 | nih.gov |

Inhibition of Ketol Acid Reductoisomerase (KARI) by Cyclopropane-1,1-Dicarboxamide Analogues

The enzyme ketol-acid reductoisomerase (KARI) is a crucial component in the biosynthetic pathway of branched-chain amino acids and serves as a target for antimicrobial and herbicidal agents. researchgate.netnih.gov Analogues based on the cyclopropane structure have been identified as potent inhibitors of this enzyme.

Cyclopropane-1,1-dicarboxylate (CPD), a key analogue, is a known inhibitor of KARI from various organisms, including pathogenic bacteria like Mycobacterium tuberculosis and plants like rice. researchgate.netnih.govnih.gov CPD acts as a reversible and slow, tight-binding inhibitor. nih.govnih.gov For instance, it inhibits KARI from M. tuberculosis and Campylobacter jejuni with Kᵢ values of 3.03 µM and 0.59 µM, respectively. researchgate.netnih.gov Its inhibition of rice KARI is even more potent, with a reported inhibition constant (Kᵢ) of 90 nM. nih.gov The mechanism of these inhibitors is believed to mimic the transition state of the reaction catalyzed by KARI. researchgate.netwikipedia.org

Further research into related structures, such as 1-cyano-N-substituted-cyclopropanecarboxamides, has also yielded active inhibitors against rice KARI, with Kᵢ values in the micromolar range (95.30 µM and 207.9 µM for specific compounds). wikipedia.org These findings highlight the importance of the cyclopropane ring in designing effective KARI inhibitors. researchgate.netwikipedia.org

Table 2: Inhibition Constants (Kᵢ) of Cyclopropane Analogues against KARI This table is interactive. You can sort and filter the data.

| Inhibitor | Target Organism/Enzyme | Kᵢ Value | Reference |

|---|---|---|---|

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis KARI | 3.03 µM | researchgate.netnih.gov |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni KARI | 0.59 µM | researchgate.netnih.gov |

| Cyclopropane-1,1-dicarboxylate (CPD) | Rice KARI | 90 nM | nih.gov |

| Cyclopropane-1,1-dicarboxylate (CPD) | Staphylococcus aureus KARI | 2.73 µM | nih.gov |

| 1-Cyano-N-benzyl-cyclopropanecarboxamide | Rice KARI | 95.30 µM | wikipedia.org |

| 1-Cyano-N-(4-chlorobenzyl)-cyclopropanecarboxamide | Rice KARI | 207.9 µM | wikipedia.org |

| Hoe 704 | Mycobacterium tuberculosis KARI | 300 nM | researchgate.netnih.gov |

| Hoe 704 | Campylobacter jejuni KARI | 110 nM | researchgate.netnih.gov |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis KARI | ~26 nM | researchgate.netnih.gov |

Receptor Agonism/Antagonism Mechanisms

Analogues of this compound exhibit complex interactions with various receptors, particularly those involved in neurotransmission and sensory perception.

Partial Agonism at Mammalian NMDA Receptor

The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC or ACPC), is recognized as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.govrsc.orgmedchemexpress.com The NMDA receptor is a crucial ion channel in the brain for excitatory neurotransmission, and its function requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. google.com

As a partial agonist, ACC binds to the glycine site but elicits a submaximal response compared to a full agonist like glycine. google.com This modulatory action can be neuroprotective; for example, ACC has been shown to reduce NMDA-induced hippocampal neurodegeneration in vivo. nih.gov It can effectively block the binding of radiolabeled glycine to rat forebrain membranes with an IC₅₀ of 38 nM. medchemexpress.com Depending on the concentration of the primary agonist glutamate, ACC can act as an agonist (at low glutamate concentrations) or a competitive antagonist (at high glutamate concentrations), showcasing its complex modulatory role. This dual activity makes such compounds interesting candidates for fine-tuning NMDA receptor activity in various neurological conditions. nih.govgoogle.com

Activation of Ca²⁺-Containing Ion Currents via Glutamate Receptor-Like Channels

Beyond its role in the nervous systems of animals, ACC has been found to have signaling functions in plants that are independent of its role as an ethylene precursor. rsc.org Specifically, ACC activates Ca²⁺-containing ion currents through channels known as glutamate receptor-like channels (GLRs). rsc.org

GLRs in plants are homologs of mammalian ionotropic glutamate receptors (iGluRs) and function as ligand-gated, non-selective cation channels. The activation of these channels by ligands like ACC leads to an influx of calcium ions (Ca²⁺) across the plasma membrane. This influx contributes to shaping the cytosolic Ca²⁺ signature, a fundamental mechanism for signal transduction in response to various developmental and environmental stimuli in plants. The ability of an amino acid analogue like ACC to gate these channels highlights a conserved signaling mechanism between kingdoms. rsc.org

Interactions with Chemosensory Receptors (e.g., T1R2/T1R3)

The perception of sweet taste in mammals is primarily mediated by a heterodimeric G protein-coupled receptor composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). nih.govresearchgate.net This receptor complex possesses multiple binding sites, allowing it to recognize a wide variety of structurally diverse sweet-tasting molecules. researchgate.netwikipedia.org

Research on conformationally restricted analogues of the artificial sweetener aspartame (B1666099) has provided insight into how cyclopropane-containing molecules might interact with this receptor. researchgate.net Specifically, molecular mechanics studies on aspartyl-1-aminocyclopropane carboxylic acid esters (Asp-Acc-OR), which are structurally related to the subject compound, suggest they bind to the sweet taste receptor. researchgate.net These studies propose that the ester group of these active analogues occupies the same hydrophobic binding site as the phenyl group of aspartame, indicating that the cyclopropane scaffold can be effectively accommodated within the receptor's binding pocket. researchgate.net The T1R2 subunit's Venus flytrap domain (VFTD) is the primary binding site for small-molecule sweeteners like aspartame, while other sites on the T1R3 subunit can bind different types of sweet molecules or modulators. researchgate.netwikipedia.org The interaction of these cyclopropane derivatives highlights their potential to be tailored as novel sweeteners or taste modulators.

Biological System Interactions and Functional Role Exploration of Cyclopropane Carboxamide Derivatives

Role in Plant Physiological Processes and Stress Responses (Contextual, based on ACC)

The compound 1-aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene (B1197577). medchemexpress.com Its central role in ethylene biosynthesis provides a crucial context for understanding how related cyclopropane (B1198618) derivatives may influence plant physiology.

The biosynthesis of ethylene in plants is a tightly regulated process that begins with the conversion of methionine to S-adenosyl-L-methionine (SAM). medchemexpress.com The enzyme ACC synthase (ACS) then catalyzes the conversion of SAM to ACC, a step that is often the rate-limiting factor in ethylene production. nih.govnih.gov Subsequently, ACC oxidase (ACO) facilitates the oxidation of ACC to form ethylene. nih.gov The regulation of both ACS and ACO is complex, involving multigene families that are differentially expressed in response to various developmental and environmental cues. nih.gov This intricate control of ACC production and conversion is fundamental to modulating ethylene levels, which in turn governs a wide array of physiological processes such as seed germination, fruit ripening, and senescence. nih.gov

Recent research has revealed that ACC can exert biological effects independently of its role as an ethylene precursor. wikipedia.org In the context of plant reproduction, ACC has been shown to play a critical role in pollination and subsequent seed production through an ethylene-independent signaling pathway. wikipedia.org Specifically, in Arabidopsis thaliana, ACC signaling within the ovular sporophytic tissue is involved in attracting pollen tubes. wikipedia.orgnih.gov This process is mediated by the promotion of the secretion of LURE1.2, a pollen tube chemoattractant. wikipedia.orgnih.gov

This signaling function of ACC involves the activation of calcium (Ca²⁺)-containing ion currents through glutamate (B1630785) receptor-like (GLR) channels. wikipedia.org Studies have demonstrated that ACC can induce transient elevations in cytosolic Ca²⁺ in ovules, and the application of Ca²⁺ can rescue the secretion of LURE1.2 in mutants with deficient ACC synthesis. wikipedia.org This evidence points to a novel function for ACC as a signaling molecule in its own right, directly influencing reproductive success without being converted to ethylene. researchgate.net

Plants respond to a variety of environmental challenges, including biotic (e.g., pathogens) and abiotic (e.g., drought, salinity) stressors, by modulating hormone levels. nih.govnih.gov Ethylene production is a key component of these stress responses. nih.gov Consequently, the regulation of ACC, as the direct precursor to ethylene, is pivotal in a plant's ability to tolerate adverse conditions. nih.gov Under stress, the synthesis of "stress ethylene" can become inhibitory to plant growth. nih.gov

Interactive Data Table: Key Enzymes in Ethylene Biosynthesis

| Enzyme Name | Abbreviation | Function | Rate-Limiting Factor |

| ACC synthase | ACS | Catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). | Often the rate-limiting step in ethylene biosynthesis. |

| ACC oxidase | ACO | Catalyzes the oxidation of ACC to form ethylene. | Can be the rate-limiting step in certain processes. |

Interrogation of Cellular Pathways in Preclinical Models (General class activity, no human data)

The unique structural properties of the cyclopropane ring have made cyclopropane carboxamide derivatives an area of interest in medicinal chemistry for their potential biological activities.

Cyclopropane carboxamide derivatives have been investigated for their potential to modulate various kinase pathways, which are often dysregulated in diseases. While direct studies on "1-amino-N-propylcyclopropane-1-carboxamide" are limited, the broader class of compounds has shown activity as kinase inhibitors.

c-MET: The c-Met tyrosine kinase receptor is a target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Small molecule inhibitors have been developed to target the ATP-binding site of c-Met. wikipedia.org

PDGFR-α and PDGFR-β: Platelet-derived growth factor receptors (PDGFRs) are involved in cell growth and division. medchemexpress.com Inhibitors of PDGFRα and PDGFRβ have been identified, with some showing high selectivity. medchemexpress.com For instance, CP-673,451 is a potent and selective inhibitor of PDGFRβ. nih.gov

c-KIT: The c-KIT receptor tyrosine kinase is implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). nih.gov The development of selective c-KIT inhibitors is an active area of research. nih.govsigmaaldrich.com

c-FMS: The c-FMS kinase (also known as CSF-1R) is another receptor tyrosine kinase. rndsystems.com Inhibitors of c-FMS have been developed, such as Ki 20227, which also shows inhibitory activity against VEGFR-2, PDGFRβ, and c-Kit. nih.gov

The anti-proliferative potential of cyclopropane carboxamide derivatives has been explored in preclinical studies. For example, a series of 1-phenylcyclopropane carboxamide derivatives demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line. nih.gov Similarly, cycloalkanecarboxamide derivatives containing sulfonate and sulfamate (B1201201) moieties have been synthesized and tested for their anti-proliferative activity against a panel of cancer cell lines. One such compound exhibited broad-spectrum anticancer activity. These findings suggest that the cyclopropane carboxamide scaffold is a promising framework for the development of new anti-proliferative agents.

Interactive Data Table: Investigated Kinase Targets

| Kinase Target | Abbreviation | Associated Function |

| c-Met tyrosine kinase | c-MET | Cell scattering, invasion, angiogenesis |

| Platelet-derived growth factor receptor-alpha | PDGFR-α | Cell growth and division |

| Platelet-derived growth factor receptor-beta | PDGFR-β | Cell growth and division, angiogenesis |

| Mast/stem cell growth factor receptor Kit | c-KIT | Cell differentiation, proliferation, survival |

| Colony-stimulating factor 1 receptor | c-FMS (CSF-1R) | Cellular function and tumor growth |

Microbial Metabolic Pathway Investigations (Contextual, based on ACC)

The study of cyclopropane carboxamide derivatives within microbial metabolic pathways is a developing area of research. While specific investigations into this compound are not extensively documented in publicly available research, the metabolic fate of the closely related and well-studied compound, 1-aminocyclopropane-1-carboxylate (ACC), provides a foundational framework for understanding potential microbial interactions. researchgate.netmdpi.com ACC is a non-proteinogenic amino acid that plays a crucial role as the immediate precursor to the plant hormone ethylene. nih.govnih.gov Many soil and plant-associated microbes have evolved mechanisms to metabolize ACC, thereby influencing plant physiology and their own nutrient acquisition. mdpi.comfrontiersin.org

The microbial degradation of ACC is primarily carried out by the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia (B1221849). mdpi.com This process allows the bacterium to utilize ACC as a source of both nitrogen and carbon. mdpi.com The ability of microorganisms to metabolize ACC is a significant trait, particularly in the context of plant-microbe interactions, as it can modulate ethylene levels in plants, impacting their growth and stress responses. frontiersin.org

Role in Microbial Nitrogen and Carbon Utilization

The catabolism of 1-aminocyclopropane-1-carboxylate (ACC) by certain microorganisms serves as a mechanism for obtaining essential nutrients, specifically nitrogen and carbon. mdpi.com Bacteria that possess the enzyme ACC deaminase can hydrolyze ACC to ammonia and α-ketobutyrate. mdpi.com The ammonia can be directly assimilated as a nitrogen source, while α-ketobutyrate can enter central metabolic pathways to be used as a carbon and energy source. mdpi.com

This ability provides a competitive advantage to these microbes, especially in nitrogen-limited environments. frontiersin.org The utilization of ACC as a nutrient source has been observed in a diverse range of bacteria, including various species of Pseudomonas, Bradyrhizobium, and the fungus Penicillium citrinum. frontiersin.orgnih.govnih.gov For instance, studies have shown that bacteria engineered to have increased ACC deaminase activity exhibit enhanced growth in media containing ACC as the sole nitrogen source. frontiersin.org This confirms that the breakdown of ACC is a viable metabolic strategy for these organisms. The metabolism of ACC by these microbes not only supports their growth but also plays a pivotal role in regulating ethylene levels in their surrounding environment, particularly in the plant rhizosphere. mdpi.com

Table 1: Microbial Utilization of 1-Aminocyclopropane-1-Carboxylate (ACC) as a Nutrient Source

| Microorganism | Nutrient Derived | Key Enzyme | Metabolic Product | Reference |

|---|---|---|---|---|

| Pseudomonas spp. | Nitrogen and Carbon | ACC deaminase | Ammonia and α-ketobutyrate | mdpi.com |

| Bradyrhizobium sp. SUTN9-2 | Nitrogen | ACC deaminase | Ammonia | frontiersin.org |

| Penicillium citrinum | Nitrogen and Carbon | ACC deaminase | 2-oxobutyrate and ammonia | nih.gov |

Induction of Gene Abundance Encoding ACC-Deaminases

The expression of the gene encoding ACC deaminase (acdS) is a critical factor for microbes that utilize ACC. Research has shown that the presence of ACC can induce the expression of the acdS gene. nih.gov In the fungus Penicillium citrinum, it has been suggested that ACC synthesized by the organism itself can accumulate in intracellular spaces and subsequently induce the expression of ACC deaminase mRNA. nih.gov

In many Proteobacteria, the regulation of the acdS gene is more complex and often involves a regulatory gene, acdR (ACC deaminase regulatory protein), which is typically located upstream of the acdS gene. frontiersin.org The AcdR protein is a leucine-responsive regulatory protein (LRP)-like protein that is believed to be necessary for the optimal expression of ACC deaminase in the presence of ACC. frontiersin.org For example, in Pseudomonas thivervalensis SC5, the acdS and acdR genes were identified, showing high identity to those in other ACC deaminase-producing bacteria. frontiersin.org

Furthermore, studies involving the genetic engineering of Bradyrhizobium sp. SUTN9-2 have demonstrated that transferring a plasmid containing both the acdS and acdR genes led to a significant increase in ACC deaminase activity. nih.gov This highlights the role of these genes in the microbial metabolism of ACC. The induction of ACC deaminase gene expression is a key adaptive trait that allows these microorganisms to efficiently respond to the availability of ACC in their environment and utilize it as a nutrient source.

Table 2: Genetic Regulation of ACC Deaminase

| Organism | Regulatory Gene(s) | Inducer | Effect | Reference |

|---|---|---|---|---|

| Penicillium citrinum | Not specified | Intracellular ACC | Induction of ACC deaminase mRNA | nih.gov |

| Pseudomonas thivervalensis SC5 | acdS, acdR | ACC (presumed) | Expression of ACC deaminase | frontiersin.org |

| Bradyrhizobium sp. SUTN9-2 | acdS, acdR | ACC | Increased ACC deaminase activity | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of N-Propyl Substitution on Biological Activity and Binding Affinity

The N-propyl group at the amide nitrogen of 1-amino-N-propylcyclopropane-1-carboxamide plays a significant role in modulating its biological activity. The size, lipophilicity, and conformational flexibility of this substituent can influence how the molecule interacts with its biological target. While specific SAR studies on a series of N-alkyl-1-aminocyclopropane-1-carboxamides are not extensively documented in publicly available literature, general principles from related amide-containing bioactive molecules suggest that the nature of the N-substituent is critical.

In many receptor-ligand interactions, alkyl chains like the N-propyl group engage in hydrophobic interactions within a specific binding pocket. The length and branching of the alkyl chain can significantly affect binding affinity. For instance, in a hypothetical series of N-alkyl analogs, one might observe a trend where activity increases from methyl to propyl, as the longer chain provides more favorable van der Waals contacts. However, chains longer than propyl could lead to a decrease in activity due to steric hindrance or by extending beyond the optimal hydrophobic pocket.

Table 1: Hypothetical Biological Activity of N-Alkyl-1-aminocyclopropane-1-carboxamide Analogs

| Compound | N-Substituent | Relative Activity | Probable Interaction |

| 1a | -H | Low | Lacks significant hydrophobic interaction |

| 1b | -CH₃ | Moderate | Fills a small hydrophobic pocket |

| 1c | -CH₂CH₃ | High | Enhanced hydrophobic interactions |

| 1d | -CH₂CH₂CH₃ | Very High | Optimal fit within the hydrophobic pocket |

| 1e | -CH(CH₃)₂ | Moderate-High | Branched chain may alter binding orientation |

| 1f | -CH₂CH₂CH₂CH₃ | Moderate | Potential steric clash or unfavorable interactions |

This hypothetical data illustrates that the n-propyl group in this compound could represent an optimal balance of size and lipophilicity for binding to its target. QSAR studies on related amide series often show that descriptors related to hydrophobicity (e.g., logP) and sterics (e.g., molar refractivity) of the N-substituent are key parameters in the derived models.

Role of the Cyclopropane (B1198618) Ring in Modulating Activity

The cyclopropane ring is a cornerstone of the structure of this compound, imparting significant conformational rigidity and unique electronic properties. nih.govnih.gov This strained three-membered ring restricts the rotational freedom of the molecule, pre-organizing the pharmacophoric groups (the amino and amide moieties) into a specific spatial arrangement. nih.gov This conformational constraint can lead to a higher binding affinity for a target receptor by reducing the entropic penalty upon binding. nih.gov

The cyclopropane moiety is a bioisostere for other small aliphatic rings or gem-dimethyl groups, often leading to improved metabolic stability and potency. nih.gov The inherent strain energy of the cyclopropane ring (27.5 kcal/mol) and its unusual bonding characteristics, with higher p-character in the C-C bonds, contribute to its unique chemical reactivity and biological interactions. wikipedia.org In some contexts, the cyclopropyl (B3062369) group can act as a reactive entity, but in many drug molecules, it serves as a stable scaffold. nih.govresearchgate.net

Modification of the cyclopropane ring, for instance, by introducing substituents or by replacing it with a larger, more flexible ring like cyclobutane (B1203170) or cyclopentane, would likely have a profound impact on biological activity. Such changes would alter the geometry and the relative orientation of the amino and carboxamide groups, potentially disrupting the optimal interaction with the biological target.

Table 2: Predicted Impact of Cycloalkane Ring Variation on Activity

| Compound | Ring System | Ring Strain (kcal/mol) | Predicted Relative Activity | Rationale |

| 2a | Cyclopropane | 27.5 | High | Rigid, defined conformation for optimal binding |

| 2b | Cyclobutane | 26.5 | Moderate | Increased flexibility, altered substituent orientation |

| 2c | Cyclopentane | 6.5 | Low | High flexibility, loss of precise pharmacophore geometry |

| 2d | Cyclohexane | ~0 | Very Low | Highly flexible, unlikely to adopt the required bioactive conformation |

These predictions underscore the critical role of the cyclopropane ring's rigidity in maintaining the bioactive conformation of the molecule.

Influence of Amide Linkage and Substitution Patterns

The amide bond in this compound is a key functional group, capable of participating in hydrogen bonding interactions with a biological target. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand within the binding site.

The substitution pattern on the amide nitrogen directly influences the molecule's properties. As discussed in section 5.1, the N-propyl group contributes to hydrophobic interactions. The presence of a secondary amide (as in the N-propyl derivative) versus a primary amide (N-unsubstituted) or a tertiary amide (N,N-disubstituted) also affects the hydrogen bonding capacity. A primary amide has two hydrogen bond donors, a secondary amide has one, and a tertiary amide has none.

Bioisosteric replacement of the amide bond with other functional groups, such as a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole, is a common strategy in medicinal chemistry to improve metabolic stability or modulate physicochemical properties. nih.gov These replacements can mimic the hydrogen bonding and dipolar characteristics of the amide group to varying degrees. nih.gov

Table 3: Effect of Amide and Bioisosteric Replacement on Predicted Activity

| Compound Moiety | Linkage Type | H-Bond Donor | H-Bond Acceptor | Predicted Relative Activity |

| -CONH-propyl | Secondary Amide | Yes | Yes | High |

| -CONH₂ | Primary Amide | Yes (2) | Yes | Moderate-High |

| -CON(CH₃)-propyl | Tertiary Amide | No | Yes | Low |

| -1,2,4-Oxadiazole- | Amide Bioisostere | No | Yes (2 N atoms) | Moderate |

| -1,2,3-Triazole- | Amide Bioisostere | No | Yes (3 N atoms) | Moderate-Low |

This table suggests that the ability to act as both a hydrogen bond donor and acceptor, as provided by the secondary amide in this compound, is likely important for its biological function.

Stereochemical Implications for Receptor Interaction and Efficacy

The stereochemistry of this compound is a critical determinant of its biological activity. Although the parent 1-aminocyclopropane-1-carboxylic acid is achiral, the introduction of substituents on the cyclopropane ring at positions 2 or 3 would create stereocenters. wikipedia.org The spatial arrangement of these substituents relative to the amino and carboxamide groups would significantly impact how the molecule fits into a chiral binding site of a receptor or enzyme.

For instance, in studies of 2-substituted 1-aminocyclopropanecarboxylic acids, the (E) and (Z) isomers often exhibit different biological activities. nih.gov This is because the different stereochemical arrangements lead to distinct three-dimensional shapes, only one of which may be complementary to the target binding site.

If we consider a hypothetical chiral analog of this compound, for example, with a methyl group at the 2-position, we would have four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). It is highly probable that only one of these enantiomers would display the desired biological activity, a phenomenon known as eudismic ratio.

Table 4: Hypothetical Activity of Chiral Analogs of this compound

| Stereoisomer | Configuration | Predicted Relative Activity | Rationale |

| (1R, 2R)-Methyl analog | R,R | High | Optimal 3D fit in the chiral binding site |

| (1S, 2S)-Methyl analog | S,S | Low | Enantiomer, likely poor fit |

| (1R, 2S)-Methyl analog | R,S | Very Low | Diastereomer, incorrect spatial arrangement |

| (1S, 2R)-Methyl analog | S,R | Very Low | Diastereomer, incorrect spatial arrangement |

This highlights the importance of stereoselective synthesis to obtain the most potent and selective enantiomer for therapeutic applications. researchgate.netdoi.org The precise stereochemical requirements underscore the specific and highly ordered nature of the interactions between the drug molecule and its biological target.

Computational Chemistry and in Silico Approaches for Cyclopropane Carboxamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as a cyclopropane (B1198618) carboxamide derivative, and a biological macromolecule (target), typically a protein. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jddtonline.info This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on factors like steric hindrance, electrostatic interactions, and hydrogen bonding. The resulting docking score, often expressed as binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity.

A computational study on 1-amino-cyclopropane-1-carboxylic acid (ACCA) , a close structural analog and key precursor to the title compound, employed molecular docking to investigate its interaction with a target protein (7Q3S). nih.gov The study utilized tools like AutoDockVina and PyRx to perform the simulations, defining a specific grid box around the binding site to guide the docking process. nih.gov The results indicated a strong binding affinity for ACCA, suggesting a significant interaction with the target protein. nih.gov

| Ligand | Target Protein | Binding Energy (kcal/mol) | Grid Box Dimensions (X, Y, Z) | Reference |

|---|---|---|---|---|

| 1-amino-cyclopropane-1-carboxylic acid (ACCA) | 7Q3S | -9.98 | 30, 29, 32 | nih.gov |

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target system, simulating the movements and interactions of atoms over time. mdpi.com Starting from a docked pose, MD simulations can assess the stability of the complex, reveal conformational changes in both the ligand and the protein upon binding, and provide a more detailed understanding of the binding thermodynamics. nih.govunibo.it These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe phenomena that occur over timescales from picoseconds to microseconds. mdpi.com In the study of ACCA, MD simulations were performed to critically analyze the interaction and stability of the ligand-protein complex, confirming the strong binding suggested by the docking results. nih.gov The stability of a complex during an MD simulation is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. nih.gov These methods can map out entire reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and kinetics of a given transformation. nih.gov

For cyclopropane carboxamides, these calculations are instrumental in understanding the synthesis of the core cyclopropane ring. The formation of cyclopropanes often involves the reaction of an alkene with a carbene, a highly reactive intermediate. libretexts.org Quantum chemical calculations can model this process with high accuracy.

A combined experimental and computational study investigated the cyclopropanation of alkenes using a ruthenium catalyst. nih.gov DFT calculations were employed to explore different possible reaction mechanisms and to determine the energy barriers for key steps, such as the formation of the reactive carbene intermediate. nih.gov The calculations revealed that carbene formation involves calculated energy barriers ranging from 14.3 to 20.4 kcal/mol, depending on the specific geometry of the precursor complex. nih.gov Such insights are crucial for optimizing reaction conditions and for designing more efficient and selective catalysts. nih.gov

| Reaction Step | Substrate | Calculated Energy Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Carbene Intermediate Formation | NHPI-DA | 14.3 - 20.4 | DFT | nih.gov |

| Outer-sphere Cyclopropanation | Styrene | Lowest barrier among scenarios | DFT | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling and virtual screening are ligand-based drug design techniques used to discover new molecules with potential biological activity. jddtonline.infonih.gov

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The model is generated by analyzing the structures of one or more known active compounds. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large databases of chemical compounds. mdpi.com This process filters the database to identify molecules that match the pharmacophoric features, significantly narrowing down the number of candidates for experimental testing. nih.gov

This approach was successfully used in the rational redesign of mitofusin activators, where the initial lead compounds contained a carboxamide linker. nih.gov A pharmacophore model was developed based on the hypothesis that different parts of the molecule mimicked specific amino acid side chains in the target protein. nih.gov This model guided the design of new analogues, including those incorporating a rigid cyclopropyl (B3062369) ring in the linker to restrict conformation. nih.gov The newly designed cyclopropyl analogues were then synthesized and tested, showing potent activity with EC50 values in the low nanomolar range, validating the pharmacophore model's predictive power. nih.gov

| Compound | Description | EC50 for Mitochondrial Elongation (nM) | Reference |

|---|---|---|---|

| Compound 5 | Cyclopropyl analog | ~5-6 | nih.gov |

| Compound 6 | Cyclopropyl analog | ~5-6 | nih.gov |

Emerging Research Avenues and Translational Prospects for Cyclopropane Carboxamide Compounds

Development of Next-Generation Cyclopropane-Based Bioactive Molecules

The development of novel bioactive molecules is a cornerstone of modern pharmacology. The cyclopropane (B1198618) moiety is increasingly recognized as a key structural feature in the design of next-generation therapeutics. psu.edupsu.edu Its rigid, three-dimensional nature can help to lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. nih.gov This has led to the exploration of cyclopropane-containing compounds in a wide range of therapeutic areas, including antivirals and agents targeting the central nervous system. psu.edunih.gov

Researchers are actively designing and synthesizing novel cyclopropane carboxamide derivatives to explore their potential as potent and selective inhibitors of various enzymes and receptors. For instance, the strategic incorporation of a cyclopropane ring into inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, has yielded compounds with high potency. nih.gov The constrained nature of the cyclopropane ring can lead to more favorable entropic contributions to binding. nih.gov

Integration of Omics Data for Systems-Level Understanding

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to understand complex biological systems. The integration of these large-scale datasets is becoming increasingly crucial for elucidating the mechanisms of action and potential effects of novel bioactive compounds, including those containing a cyclopropane carboxamide scaffold. youtube.comnih.gov

By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to treatment with a cyclopropane-based compound, researchers can identify the cellular pathways and networks that are modulated. youtube.com This systems-level approach provides a comprehensive view of a compound's biological activity, moving beyond a single target to understand its broader physiological impact. youtube.com For example, multi-omics analysis can help to characterize the metabolic adaptation of organisms to environmental stress, which can be influenced by compounds that modulate fatty acid composition, such as those affecting cyclopropane fatty acid synthase. nih.gov

Network-based integration of omics data allows for the visualization and analysis of complex interactions between genes, proteins, and metabolites. youtube.com This can help to predict potential off-target effects, identify biomarkers of drug response, and uncover novel therapeutic applications for cyclopropane carboxamide compounds. The ability to integrate and interpret these vast datasets is a key challenge and a significant area of ongoing research. nih.gov

Innovative Methodologies in Cyclopropane Synthesis and Application

The efficient and selective synthesis of substituted cyclopropanes has historically been a challenge in organic chemistry. researchgate.net However, recent years have seen the emergence of innovative methodologies that are expanding the accessibility and utility of these valuable building blocks. psu.edunih.gov These advancements are critical for the development of novel cyclopropane-containing drug candidates.

Traditional methods for cyclopropanation often involve the use of highly reactive and potentially hazardous reagents. psu.edupsu.edu Newer, safer, and more efficient methods are being developed, utilizing readily available starting materials and milder reaction conditions. psu.edupsu.edu For example, researchers have developed novel methods for forming cyclopropanes using commercially available chemicals, which enhances safety and efficiency. psu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-N-propylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropane-1-carboxylic acid derivatives with N-propylamine. Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with catalytic DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Reaction optimization should include temperature control (0–25°C), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (GHS H315/H319/H335). In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers confirm the structural identity and purity of the synthesized compound?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : Analyze cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxamide carbonyl (δ ~170 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₁₅N₂O₂: 171.11 g/mol).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

- Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) in supercritical fluid chromatography (SFC) or HPLC. Optimize mobile phases (CO₂ with 10–30% ethanol/methanol). Validate resolution using circular dichroism (CD) or single-crystal X-ray diffraction for absolute configuration determination .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in cyclopropane carboxamide derivatives?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes) to predict binding affinities.

- In Vitro Assays : Test bioactivity in dose-response curves (IC₅₀/EC₅₀) using fluorescence-based or radiometric assays. Compare with analogs (e.g., fluorophenyl or pyrimidine derivatives) to assess substituent effects .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound (1–10 µM) with rat/human liver microsomes (37°C, NADPH regeneration system). Terminate reactions at 0/15/30/60 min with acetonitrile.

- LC-MS/MS Analysis : Quantify parent compound depletion using MRM transitions. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. What experimental approaches address contradictions in reported biological activity data for cyclopropane derivatives?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Validate target engagement via CRISPR knockouts or competitive binding studies. Cross-reference with PubChem BioActivity data to identify outliers .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.